molecular formula C16H13FN4OS B2742997 N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285498-71-6

N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2742997
CAS No.: 1285498-71-6
M. Wt: 328.37
InChI Key: PDOWAZGNWAUQAE-ZDLGFXPLSA-N
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Description

N'-[(1Z)-1-(4-Fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a thiophen-2-yl substituent at position 3 of the pyrazole ring and a (1Z)-1-(4-fluorophenyl)ethylidene hydrazide group at position 5 (Figure 1). The compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The (Z)-configuration of the ethylidene hydrazide group is critical for its stereochemical stability and interaction with biological targets .

Properties

IUPAC Name

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS/c1-10(11-4-6-12(17)7-5-11)18-21-16(22)14-9-13(19-20-14)15-3-2-8-23-15/h2-9H,1H3,(H,19,20)(H,21,22)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOWAZGNWAUQAE-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FN4OSC_{16}H_{13}FN_{4}OS, with a molecular weight of 328.36 g/mol. The compound features a pyrazole ring, a thiophene moiety, and a fluorophenyl group, contributing to its unique reactivity and biological profile.

Synthesis Methods

The synthesis of this compound typically involves a two-step reaction process:

  • Formation of Pyrazoline : A one-pot three-component reaction is conducted under microwave irradiation to synthesize the pyrazoline precursor.
  • Hydrazone Formation : The pyrazoline is then reacted with carbohydrazide to form the final product through condensation reaction.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity against various microbial strains. The presence of the carbohydrazide functional group allows for potential interactions with microbial enzymes, which may inhibit their growth.

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent in pharmaceutical applications .

Cytotoxic Effects

In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects against various cancer cell lines. A study reported the cytotoxic activity of this compound in a primary tumor cell line test at concentrations up to 10410^{-4} M.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54922

The IC50 values indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action .

The mechanism by which this compound exerts its biological effects is still under investigation. Initial studies suggest that the compound may interact with cellular targets through hydrogen bonding and covalent adduct formation, which could disrupt critical biological processes in microbial and cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Systems

A. N'-[(1E)-1-(4-Chlorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide ()
This analogue replaces the 4-fluorophenyl group with a 4-chlorophenyl substituent. The chlorine atom, being larger and more electronegative than fluorine, increases lipophilicity and may alter binding affinity. Studies on similar chlorophenyl derivatives (e.g., (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide) demonstrated enhanced antibacterial activity against E. coli and B. subtilis compared to fluoro-substituted counterparts, suggesting halogen size influences membrane penetration .

B. 2-(2,3-Dihydro-1-benzofuran-5-yl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide (Compound 188, )
This compound shares the 4-fluorophenyl ethylidene hydrazide motif but replaces the pyrazole-thiophene core with a benzofuran-acetohydrazide system. Despite structural differences, it exhibited moderate antimicrobial activity (MIC = 16–64 µM) against Gram-positive bacteria, highlighting the importance of the fluorophenyl group in bioactivity .

Pyrazole Derivatives with Varied Substituents

A. (E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide ()
This derivative features a bulkier 4-tert-butylbenzyl group and a 4-chlorophenyl substituent. It exhibited potent growth inhibition (IC₅₀ = 1.2 µM) against A549 lung cancer cells, outperforming simpler fluorophenyl analogues. The tert-butyl group likely enhances hydrophobic interactions with cellular targets .

B. 3-(2-Ethoxyphenyl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide () The ethoxyphenyl substituent at position 3 introduces steric hindrance and electron-donating effects.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the Z-configuration of the hydrazone moiety and substitution patterns on the pyrazole and thiophene rings.
  • X-ray Crystallography: Single-crystal analysis resolves spatial arrangement, dihedral angles between aromatic rings, and hydrogen-bonding networks, critical for understanding intermolecular interactions .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity (>95%).

How can researchers evaluate the biological activity of this compound, and what are key methodological considerations?

Advanced Research Question

  • In Vitro Assays:
    • Antimicrobial Activity: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
    • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., COX-2 inhibition).
  • Structure-Activity Relationship (SAR): Compare with analogs (e.g., 4-chloro or methoxy substituents) to identify critical functional groups .

What computational strategies are recommended for studying target interactions and binding affinity?

Advanced Research Question

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). Focus on the pyrazole-thiophene core and hydrazone linker for hydrogen bonding and π-π stacking.
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to assess conformational changes.
  • QSAR Modeling: Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with bioactivity data .

How can analytical methods like HPLC be optimized for purity assessment and degradation studies?

Basic Research Question

  • HPLC Conditions: C18 column, mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid, flow rate 1.0 mL/min, UV detection at 254 nm.
  • Forced Degradation: Expose to heat (60°C), UV light, and acidic/alkaline conditions to identify degradation products. Use LC-MS to characterize impurities .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to account for variability in assay protocols (e.g., cell line specificity, incubation times).
  • Control Standardization: Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize results.
  • Substituent Effects: Evaluate bioactivity shifts caused by electron-withdrawing (e.g., -F) vs. donating (-OCH₃) groups on the phenyl ring .

What methodologies are suitable for stability and shelf-life studies under varying storage conditions?

Basic Research Question

  • Accelerated Stability Testing: Store at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor via HPLC for decomposition.
  • Lyophilization: Assess freeze-dried vs. solution stability. Use DSC/TGA to study thermal decomposition profiles .

What pharmacokinetic (ADME) models are applicable for preclinical evaluation?

Advanced Research Question

  • In Vitro ADME:
    • Caco-2 Assay: Predict intestinal absorption.
    • Microsomal Stability: Rat liver microsomes to estimate metabolic half-life.
  • In Silico Tools: SwissADME or ADMETlab to forecast LogP, bioavailability, and blood-brain barrier permeability .

How can proteomics and target fishing approaches identify novel biological targets?

Advanced Research Question

  • Affinity Chromatography: Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates.
  • Phage Display: Screen peptide libraries to identify interacting motifs.
  • CRISPR-Cas9 Knockout: Validate target relevance by gene-editing candidate proteins .

What strategies guide the design of analogs with enhanced potency or selectivity?

Advanced Research Question

  • Bioisosteric Replacement: Substitute the thiophene ring with furan or pyridine to modulate electronic effects.
  • Fragment-Based Drug Design: Optimize the hydrazone linker length for improved target engagement.
  • Crystallography-Driven Design: Use resolved ligand-target complexes to refine substituent positions .

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